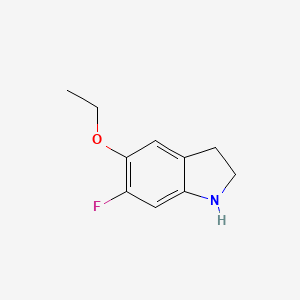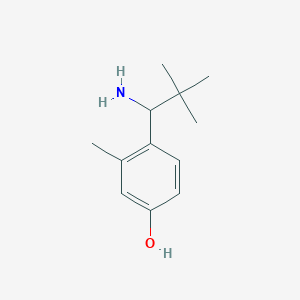
4-(1-Amino-2,2-dimethylpropyl)-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Amino-2,2-dimethylpropyl)-3-methylphenol is an organic compound with a complex structure that includes an amino group, a dimethylpropyl group, and a methylphenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2,2-dimethylpropyl)-3-methylphenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-methylphenol with 1-amino-2,2-dimethylpropane under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Amino-2,2-dimethylpropyl)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced phenolic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(1-Amino-2,2-dimethylpropyl)-3-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1-Amino-2,2-dimethylpropyl)-3-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in various biochemical reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol
- 4-(1-Amino-2,2-dimethylpropyl)-2-methoxyphenol
- (1-Amino-2,2-dimethylpropyl)phosphonic acid
Uniqueness
4-(1-Amino-2,2-dimethylpropyl)-3-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
4-(1-amino-2,2-dimethylpropyl)-3-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-8-7-9(14)5-6-10(8)11(13)12(2,3)4/h5-7,11,14H,13H2,1-4H3 |
InChI-Schlüssel |
BFNYIWZPKWGQCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)C(C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2,5-dioxaspiro[3.4]octan-7-ol](/img/structure/B13335719.png)
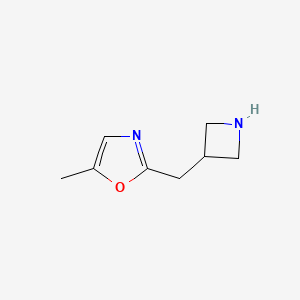
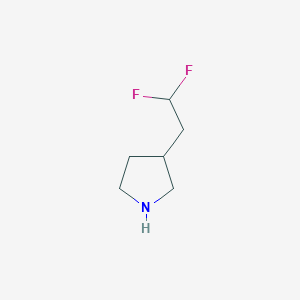
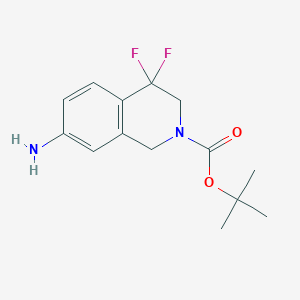
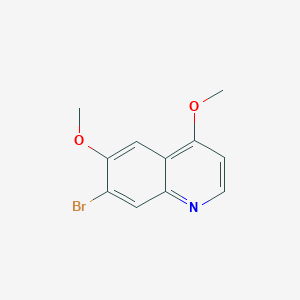
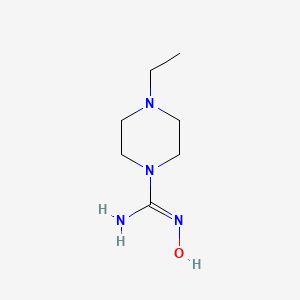
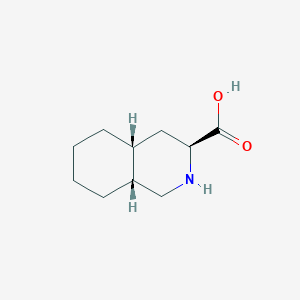
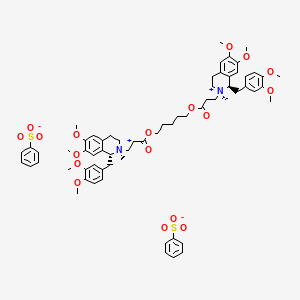
![3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13335768.png)

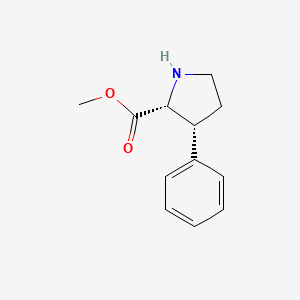
![1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B13335786.png)
